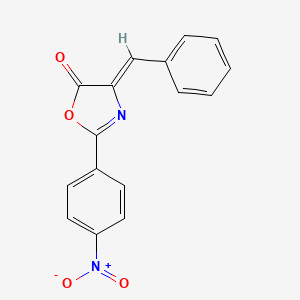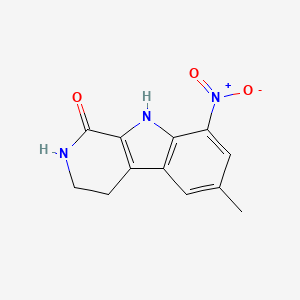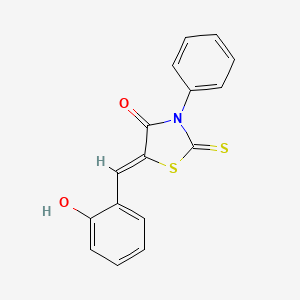![molecular formula C16H13Cl2NO4 B11705796 Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11705796.png)
Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methyl ester group, a dichlorophenoxy moiety, and an acetamido group attached to a benzoate structure. Its unique chemical structure imparts specific properties that make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Formation of 3-[2-(2,4-dichlorophenoxy)acetamido]benzoic acid.
Oxidation: Formation of oxidized derivatives depending on the specific conditions.
Reduction: Formation of reduced derivatives, potentially altering the functional groups present.
科学的研究の応用
Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. For
特性
分子式 |
C16H13Cl2NO4 |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
methyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-16(21)10-3-2-4-12(7-10)19-15(20)9-23-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
InChIキー |
FNDIBBDDOBYHLO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)





![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)


